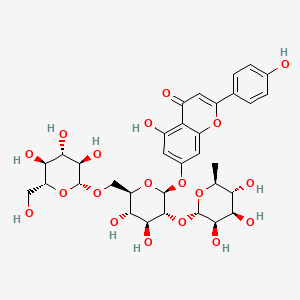

Apigenin 7-O-(2G-rhamnosyl)gentiobioside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O19/c1-11-22(38)25(41)29(45)32(47-11)52-30-27(43)24(40)20(10-46-31-28(44)26(42)23(39)19(9-34)50-31)51-33(30)48-14-6-15(36)21-16(37)8-17(49-18(21)7-14)12-2-4-13(35)5-3-12/h2-8,11,19-20,22-36,38-45H,9-10H2,1H3/t11-,19+,20+,22-,23+,24+,25+,26-,27-,28+,29+,30+,31+,32-,33+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXOPDILLGIDKLW-KDGNLIIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

740.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence and Distribution of Apigenin 7 O 2g Rhamnosyl Gentiobioside in the Plant Kingdom

Integration within the General Flavonoid Biosynthesis Pathway

The biosynthesis of the apigenin (B1666066) aglycone is a well-characterized branch of the phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites. nih.govmdpi.com

Starting Precursors : The pathway begins with the aromatic amino acids phenylalanine or tyrosine, which are derived from the shikimate pathway. frontiersin.orgresearchgate.net

Formation of p-Coumaroyl-CoA : Phenylalanine is first converted to cinnamic acid by the enzyme Phenylalanine Ammonia-Lyase (PAL) . Cinnamic acid is then hydroxylated to form p-coumaric acid by Cinnamate 4-Hydroxylase (C4H) . Alternatively, tyrosine can be directly converted to p-coumaric acid. This acid is then activated to its coenzyme A ester, p-coumaroyl-CoA, by 4-Coumaroyl-CoA Ligase (4CL) .

Chalcone (B49325) Synthesis : The central reaction is the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, catalyzed by Chalcone Synthase (CHS) . This step forms the C15 backbone of flavonoids, resulting in a chalcone intermediate (naringenin chalcone).

Isomerization to a Flavanone (B1672756) : The chalcone is then cyclized into the flavanone naringenin (B18129) by the enzyme Chalcone Isomerase (CHI) . Naringenin is a critical branch point in flavonoid biosynthesis.

Formation of the Flavone (B191248) Backbone : To form the apigenin flavone structure, naringenin is oxidized by Flavone Synthase (FNS) , which introduces a double bond between the C2 and C3 atoms of the C-ring, yielding the apigenin aglycone (4′,5,7-trihydroxyflavone). frontiersin.org

Enzymatic Glycosylation Patterns Leading to Apigenin 7-O-(2G-rhamnosyl)gentiobioside Formation

Once the apigenin aglycone is synthesized, it undergoes sequential glycosylation, where sugar moieties are added in a step-wise manner by a class of enzymes known as UDP-dependent Glycosyltransferases (UGTs). Each UGT is typically specific for the acceptor molecule (the aglycone or glycoside), the sugar donor (an activated nucleotide sugar like UDP-glucose or UDP-rhamnose), and the position of attachment. nih.gov

The formation of the complex trisaccharide side chain, 2G-rhamnosyl-gentiobioside, attached to the 7-hydroxyl group of apigenin, likely proceeds as follows:

Initial Glucosylation : The first step is the attachment of a glucose molecule to the 7-hydroxyl (7-OH) group of the apigenin aglycone. This reaction is catalyzed by a flavonoid 7-O-glucosyltransferase (F7GlcT) , using UDP-glucose as the sugar donor, to form apigenin 7-O-glucoside (also known as cosmosiin). nih.govnih.gov

Formation of the Gentiobiose Moiety : The second step involves the addition of a second glucose molecule to the first one. Gentiobiose is a disaccharide where two glucose units are linked by a β(1→6) bond. wikipedia.org This reaction is catalyzed by a sugar-sugar glycosyltransferase, specifically a flavonoid glucoside 1,6-glucosyltransferase . This enzyme transfers a glucose from UDP-glucose to the 6-OH group of the existing glucose on apigenin 7-O-glucoside, forming apigenin 7-O-gentiobioside. ebi.ac.uk

Final Rhamnosylation : The final step is the attachment of a rhamnose sugar to the gentiobioside chain. The name "2G-rhamnosyl" indicates that the rhamnose is attached to the second glucose molecule (the terminal one). This is catalyzed by a rhamnosyltransferase (RhaT) that recognizes the apigenin 7-O-gentiobioside as its substrate. portlandpress.com Using UDP-rhamnose as the donor, this enzyme attaches the rhamnose to the 2-hydroxyl (2''-OH) group of the terminal glucose, completing the synthesis of this compound. nih.gov

This sequential process, involving at least three distinct UGTs, highlights the complex enzymatic machinery required for the biosynthesis of such highly decorated flavonoids in plants.

Structural Relationship to Apigenin Aglycone and Other Glycosides

This compound belongs to the flavone class of flavonoids. Its core chemical structure is apigenin, a trihydroxyflavone with hydroxyl groups at the 5, 7, and 4' positions. Glycosylation, the attachment of sugar units, significantly alters the physicochemical properties of the aglycone, such as its solubility and stability. nih.govnih.gov

The defining feature of this compound is the large trisaccharide chain attached at the 7-O position. This distinguishes it from simpler and more common apigenin glycosides.

The table below provides a structural comparison with its aglycone and other related apigenin glycosides.

| Compound Name | Aglycone | Glycosidic Moiety | Attachment Point |

| Apigenin | Apigenin | None | N/A |

| Apigenin 7-O-glucoside (Cosmosiin) | Apigenin | Glucose | 7-O |

| Apigenin 7-O-rutinoside (Isorhoifolin) | Apigenin | Rutinose (Rhamnose-α-1,6-Glucose) | 7-O |

| Apigenin 7-O-gentiobioside | Apigenin | Gentiobiose (Glucose-β-1,6-Glucose) | 7-O |

| This compound | Apigenin | Rhamnosyl-(1→2)-Glucose-(1→6)-Glucose | 7-O |

Advanced Methodologies for Isolation and Purification of Apigenin 7 O 2g Rhamnosyl Gentiobioside

Optimized Extraction Techniques from Plant Biomass

The initial and critical stage in obtaining Apigenin (B1666066) 7-O-(2G-rhamnosyl)gentiobioside is its efficient extraction from the plant matrix. This process is designed to maximize the yield of the target compound while minimizing the co-extraction of undesirable substances.

Solvent-Based Extraction Approaches (e.g., Ethanol (B145695), Methanol (B129727), Dichloromethane)

The selection of an appropriate solvent system is paramount for the successful extraction of flavonoid glycosides. For the isolation of Apigenin 7-O-(2G-rhamnosyl)gentiobioside and its related compounds, polar solvents are generally employed due to the hydrophilic nature of the glycosidic moieties.

Methanol has been a key solvent in the extraction process from the leaves of Lonicera gracilipes. The dried and crushed leaves are typically subjected to repeated extractions with hot methanol to ensure the exhaustive removal of the target compounds from the plant material. This methanolic extract then serves as the starting point for subsequent purification steps.

While specific operational parameters can vary, the general effectiveness of different solvents is summarized below:

| Solvent | Efficacy in Flavonoid Glycoside Extraction |

| Methanol | Highly effective for the extraction of a broad range of flavonoid glycosides due to its polarity. |

| Ethanol | A widely used and effective "green" solvent for extracting flavonoids, often used in various concentrations with water nih.gov. A 60% ethanol solution has been effectively used for extracting related apigenin glycosides acs.org. |

| Dichloromethane | Generally used for the extraction of less polar compounds and may not be the primary choice for highly glycosylated flavonoids, though it is a solvent for the purified compound acs.org. |

| DMSO | A suitable solvent for the purified compound, but not typically used for initial bulk extraction from plant material researchgate.net. |

Sequential Partitioning and Fractionation Strategies

Following the initial solvent extraction, the crude extract, which contains a complex mixture of compounds, is subjected to sequential partitioning. This liquid-liquid extraction process separates compounds based on their differential solubility in immiscible solvents, leading to the enrichment of the target flavonoid glycoside in a specific fraction.

The concentrated methanolic extract is typically suspended in water and then sequentially partitioned with solvents of increasing polarity. A common strategy involves partitioning with n-butanol. This results in an n-butanol-soluble fraction that is enriched with flavonoid glycosides, including this compound, while separating them from more polar or non-polar impurities acs.org.

Chromatographic Separation and Enrichment Protocols

To isolate this compound from the enriched fraction, a combination of chromatographic techniques is employed. These methods separate molecules based on their differential interactions with a stationary phase as they are carried through by a mobile phase.

Column Chromatography Utilizing Various Stationary Phases (e.g., Silica (B1680970) Gel, Sephadex, Polyamide)

Column chromatography is a fundamental technique for the separation of compounds from the fractionated extract. The choice of stationary phase is critical for achieving effective separation.

Silica Gel: The butanol-soluble fraction is often first subjected to column chromatography on silica gel. The mobile phase typically consists of a gradient system of chloroform (B151607) and methanol. By gradually increasing the polarity of the mobile phase, compounds are eluted in order of increasing polarity. This step is effective in separating different classes of compounds and yielding fractions that are further purified.

Sephadex LH-20: This stationary phase is particularly useful for separating flavonoids. Fractions obtained from silica gel chromatography that contain the target compound are further purified on a Sephadex LH-20 column, typically using methanol as the mobile phase. This technique separates compounds based on molecular size and polarity.

Polyamide: Polyamide chromatography is another effective method for the purification of flavonoids due to the hydrogen bonding interactions between the phenolic hydroxyl groups of the flavonoids and the amide groups of the polyamide resin acs.org.

Application of Macroporous Resin Adsorption Chromatography

Macroporous resin chromatography is a valuable technique for the enrichment and purification of flavonoids from crude extracts. While not explicitly detailed in the primary isolation of this compound, it is a widely applied method for similar compounds. The crude extract is passed through a column packed with macroporous resin, which adsorbs the flavonoids. After washing away impurities, the adsorbed flavonoids are eluted with a suitable solvent, such as ethanol, resulting in a significantly purified fraction acs.org.

Preparative High-Performance Liquid Chromatography (P-HPLC) for High Purity Isolation

The final step in achieving a high-purity sample of this compound often involves preparative high-performance liquid chromatography (P-HPLC). This technique offers high resolution and is capable of separating closely related compounds.

Fractions that are enriched with the target compound from previous chromatographic steps are subjected to P-HPLC. A reversed-phase C18 column is commonly used, with a mobile phase typically consisting of a mixture of methanol and water, sometimes with the addition of a small amount of acid like acetic acid to improve peak shape nih.govnih.gov. The elution can be isocratic or a gradient, depending on the complexity of the fraction. This final purification step can yield this compound with a purity of over 98% acs.orgresearchgate.net.

Strategies for Compound Concentration and Freeze-Drying Post-Extraction

Following purification, the dilute solutions containing the isolated this compound need to be concentrated and the compound solidified for storage and further use.

The most common method for concentrating the eluates from chromatographic purification is rotary evaporation . aip.orgatlantis-press.com This technique allows for the gentle removal of solvents at reduced pressure and moderate temperatures (typically 40-50°C) to prevent thermal degradation of the heat-sensitive flavonoid glycoside. aip.orgupm.edu.my

Once the solvent is removed and a concentrated extract is obtained, freeze-drying (lyophilization) is the preferred method for obtaining the compound in a stable, dry powder form. nih.govnih.gov The process involves freezing the concentrated aqueous solution or a solution of the compound in a suitable solvent (like a mixture of water and an organic solvent that can be sublimated) and then reducing the pressure to allow the frozen solvent to sublimate directly from the solid to the gas phase. nih.gov This method is particularly advantageous for preserving the integrity of complex and thermolabile compounds like this compound. nih.gov Sometimes, a carrier substance like maltodextrin (B1146171) may be added before freeze-drying to improve the stability and handling of the final powder. atlantis-press.com

Table 3: Post-Purification Processing of Flavonoid Extracts

| Step | Technique | Key Parameters | Purpose | Source(s) |

| Concentration | Rotary Evaporation | Reduced pressure, Temperature (40-50°C) | Removal of bulk solvent without degrading the compound | aip.orgatlantis-press.comupm.edu.my |

| Drying | Freeze-Drying (Lyophilization) | Freezing, Reduced pressure | Obtaining a stable, dry powder of the pure compound | nih.govnih.gov |

Rigorous Spectroscopic Characterization and Structural Elucidation of Apigenin 7 O 2g Rhamnosyl Gentiobioside

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as the cornerstone for the structural elucidation of complex natural products. Through one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, HMBC) experiments, a complete picture of the molecular framework of Apigenin (B1666066) 7-O-(2G-rhamnosyl)gentiobioside has been assembled.

The ¹H-NMR spectrum of Apigenin 7-O-(2G-rhamnosyl)gentiobioside reveals characteristic signals for the apigenin aglycone and the three sugar moieties. The aromatic region of the spectrum displays the typical pattern for an apigenin core. Protons on the B-ring exhibit an AA'XX' system, while the A-ring protons appear as metacoupled doublets. The anomeric protons of the three sugar units—two glucose and one rhamnose—resonate in the downfield region of the carbohydrate signals, with their coupling constants providing crucial information about their stereochemical orientation.

Due to the unavailability of the specific ¹H-NMR data in the searched literature, a detailed table of chemical shifts and coupling constants for this compound cannot be provided.

The ¹³C-NMR spectrum is indispensable for confirming the carbon skeleton of the molecule. The spectrum of this compound shows 33 distinct carbon signals, corresponding to the 15 carbons of the apigenin aglycone and the 18 carbons of the trisaccharide chain (two hexoses and one deoxyhexose). The chemical shifts of the carbonyl carbon (C-4) and the oxygenated aromatic carbons are characteristic of the flavone (B191248) structure. The signals for the sugar carbons, particularly the anomeric carbons, confirm the nature of the glycosidic linkages.

As with the proton data, the specific ¹³C-NMR chemical shift values for this compound were not available in the public domain at the time of this research.

Two-dimensional NMR experiments are paramount in establishing the precise connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy) experiments would reveal the proton-proton coupling networks within each of the three sugar rings and the aromatic spin systems of the apigenin core, confirming the relative positions of the protons.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) spectra would establish the direct one-bond correlations between protons and their attached carbons. This is essential for assigning the carbon signals based on the already assigned proton signals.

While the application of these techniques was crucial for the original structural elucidation, the specific correlation data from these experiments for this compound is not publicly available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides vital information regarding the molecular weight and the composition of the molecule through fragmentation analysis.

ESI-MS is a soft ionization technique that is ideal for analyzing large, non-volatile molecules like flavonoid glycosides. In the analysis of this compound, ESI-MS would be expected to show a prominent pseudomolecular ion, such as [M+H]⁺, [M+Na]⁺, or [M-H]⁻, which would confirm the molecular weight of the compound. The fragmentation pattern in the MS/MS mode would show sequential losses of the sugar moieties (rhamnose and glucose units), providing evidence for the composition of the glycosidic chain.

Q-TOF HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. For this compound, a high-resolution mass measurement would confirm its molecular formula as C₃₃H₄₀O₁₉. caymanchem.comresearchgate.netxcessbio.com The exact mass of the compound is calculated to be 740.2164 g/mol . chemfaces.com This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Analysis of Key Fragmentation Pathways to Confirm Glycosidic Linkages (e.g., Loss of Sugar Units)

Mass spectrometry (MS), particularly when coupled with a soft ionization technique like Electrospray Ionization (ESI) and tandem mass spectrometry (MS/MS), is indispensable for elucidating the structure of flavonoid glycosides. The fragmentation pattern provides critical information regarding the sequence of sugar units and their attachment to the aglycone.

For this compound, which has a molecular formula of C₃₃H₄₀O₁₉ and a molecular weight of approximately 740.66 g/mol , the analysis of its fragmentation pathways is key. medkoo.commedchemexpress.com The structure consists of an apigenin aglycone linked at the 7-OH position to a trisaccharide chain: a gentiobiose (two glucose units) with a rhamnose attached to the inner glucose. The expected fragmentation in negative ion mode ESI-MS/MS would proceed through the sequential neutral loss of the sugar moieties.

The primary fragmentation events are as follows:

Initial Fragmentation: The most labile bond is typically the glycosidic linkage of the terminal sugar. Therefore, the first fragmentation event would be the neutral loss of the terminal rhamnose unit (146 Da).

Secondary Fragmentation: Following the loss of rhamnose, the next fragmentation would involve the loss of the adjacent glucose unit (162 Da).

Final Glycosidic Cleavage: The final sugar fragmentation step is the cleavage of the glycosidic bond connecting the innermost glucose to the apigenin aglycone, resulting in another neutral loss of 162 Da. This cleavage yields the deprotonated apigenin aglycone ion [Apigenin - H]⁻ at m/z 269.

The observation of fragment ions corresponding to the aglycone is a characteristic feature in the mass spectra of flavonoid O-glycosides. ekb.eg The sequential loss of the sugar units confirms the nature of the trisaccharide and its linear sequence. In contrast, C-glycosides exhibit different fragmentation patterns, often involving cross-ring cleavages of the sugar moiety, which helps to distinguish them from O-glycosides. ekb.egconicet.gov.ar

Table 1: Predicted ESI-MS/MS Fragmentation of this compound

| Precursor Ion [M-H]⁻ (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Interpretation |

| 739.2 | 593.2 | 146 | Loss of terminal rhamnose |

| 593.2 | 431.1 | 162 | Loss of a glucose unit |

| 431.1 | 269.1 | 162 | Loss of the final glucose unit, yielding [Apigenin - H]⁻ |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent groups, including the phenolic, aromatic, and glycosidic moieties. nih.govmdpi.com

The spectrum can be interpreted by assigning specific absorption frequencies to the vibrational modes of the molecule's bonds. researchgate.net

Key Expected Absorption Bands:

O-H Stretching: A broad and strong absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the stretching vibrations of the multiple hydroxyl (O-H) groups present in both the apigenin core and the sugar residues. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations are typically observed around 3100-3000 cm⁻¹, while aliphatic C-H stretching from the sugar units appears in the 2950-2850 cm⁻¹ region. frontiersin.org

C=O Stretching: A sharp, strong band around 1655 cm⁻¹ corresponds to the stretching vibration of the γ-pyrone carbonyl group (C=O) of the flavone C-ring. researchgate.net

C=C Stretching: Aromatic C=C ring stretching vibrations from the A, B, and C rings of the apigenin skeleton typically result in several bands in the 1610-1450 cm⁻¹ region. researchgate.net

C-O Stretching and O-H Bending: The region between 1300 cm⁻¹ and 1000 cm⁻¹ is often complex, containing bands from C-O stretching and O-H bending vibrations. The prominent bands in this region, particularly around 1080-1030 cm⁻¹, are indicative of the C-O-C (ether) linkages of the glycosidic bonds and the alcohol groups of the sugars. frontiersin.orgnih.gov

Table 2: Characteristic FTIR Absorption Frequencies for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group/Structural Feature |

| 3600-3200 | O-H stretching | Phenolic and alcoholic hydroxyl groups |

| 2950-2850 | C-H stretching | Aliphatic C-H in sugar moieties |

| ~1655 | C=O stretching | Flavone C-4 carbonyl |

| 1610-1450 | C=C stretching | Aromatic rings |

| ~1250 | C-O stretching | Aryl ether |

| 1100-1000 | C-O-C stretching | Glycosidic bonds and alcohol groups |

Integration of Multi-Spectroscopic Data for Definitive Structural Elucidation

The unambiguous structural elucidation of this compound is achieved not by a single technique, but by the careful integration of data from multiple spectroscopic methods, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by FTIR and UV-Vis data. medchemexpress.comnih.govglpbio.com This compound has been isolated from plants such as Lonicera gracilipes. medkoo.comcaymanchem.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, allowing for the determination of its molecular formula (C₃₃H₄₀O₁₉). medkoo.com As detailed in section 4.2.3, tandem MS (MS/MS) experiments establish the mass and sequence of the sugar units (rhamnose and two hexoses) and confirm their O-glycosidic linkage to the apigenin aglycone.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H, ¹³C, and 2D-NMR experiments like COSY, HSQC, and HMBC) is the most powerful tool for determining the precise connectivity of the atoms.

¹H and ¹³C NMR spectra reveal the chemical environment of each proton and carbon atom. The signals for the apigenin aglycone can be assigned based on established data for flavonoids. The remaining signals correspond to the three sugar units.

The anomeric protons (H-1 of each sugar) have characteristic chemical shifts and coupling constants that define their α or β configuration.

Heteronuclear Multiple Bond Correlation (HMBC) experiments are crucial for identifying the linkage points. A correlation between the anomeric proton of the innermost glucose and C-7 of apigenin confirms the attachment site on the aglycone. Further HMBC correlations between the anomeric proton of the second sugar and a carbon of the first sugar (and so on) definitively establish the inter-glycosidic linkages, such as the (1→6) linkage of the gentiobiose and the (1→2) linkage of the rhamnose to the inner glucose.

Fourier Transform Infrared (FTIR) Spectroscopy: As described in section 4.3, FTIR confirms the presence of key functional groups (hydroxyls, carbonyl, aromatic rings, ether linkages), which is consistent with the proposed flavonoid glycoside structure. mdpi.com

By combining the molecular formula and sugar sequence from MS, the detailed atomic connectivity from NMR, and the functional group information from FTIR, a complete and definitive structure of this compound can be constructed and verified. nih.gov

Comparative Spectroscopic Analysis with Related Flavonoid Glycosides and Authentic Standards

The structural assignment of this compound is further solidified by comparing its spectroscopic data with those of known, related flavonoid glycosides and, when available, an authentic standard. medkoo.com This comparative approach is a cornerstone of natural product chemistry. nih.govindexcopernicus.com

Comparison with Apigenin-7-O-glucoside: The NMR and MS data would show significant overlap in the signals corresponding to the apigenin aglycone and the first glucose unit. However, this compound would exhibit additional NMR signals for the second glucose and the rhamnose, and its molecular ion in the mass spectrum would be heavier by the mass of a glucose and a rhamnose unit (162 + 146 Da). The fragmentation pattern would also differ, showing the sequential loss of all three sugars. nih.gov

Comparison with other Apigenin Diglycosides and Triglycosides: Comparison with isomers is critical. For instance, if the sugars were arranged in a different sequence or had different linkage positions, this would result in distinct chemical shifts in the ¹³C NMR spectrum at the points of glycosylation and different fragmentation patterns in the mass spectrum. For example, comparing it to Apigenin 7-O-rutinoside (which has a rhamnosyl-(1→6)-glucoside chain) would show a key difference in the HMBC correlation for the inter-glycosidic linkage.

Comparison with C-Glycosides: Flavonoid C-glycosides, such as vitexin (B1683572) (apigenin-8-C-glucoside) or schaftoside (B1680920) (apigenin-6-C-arabinosyl-8-C-glucoside), show markedly different MS fragmentation, with characteristic water losses and cross-ring cleavages of the sugar directly bonded to the aromatic ring, rather than the simple loss of the entire sugar unit seen with O-glycosides. conicet.gov.ar Their ¹³C NMR spectra also lack a signal for an O-linked anomeric carbon at C-7 and instead show a C-C bond to the aglycone.

This comparative analysis, by highlighting both similarities and key differences in spectroscopic data, provides compelling evidence for the proposed structure and differentiates it from other known flavonoid glycosides.

Investigation of Potential Biological Activities and Underlying Molecular Mechanisms

In Vitro Screening Approaches for Exploring Potential Bioactivities

In vitro methods provide the foundational evidence for the potential bioactivities of Apigenin (B1666066) 7-O-(2G-rhamnosyl)gentiobioside. These approaches utilize isolated cells, proteins, or microorganisms in a controlled laboratory setting to observe the direct effects of the compound.

Apigenin 7-O-(2G-rhamnosyl)gentiobioside is utilized as a high-purity reference standard in pharmacological research. biosynth.com Its primary applications are in studies exploring the potential health benefits of flavonoids. biosynth.com As a member of the flavonoid class, it is investigated for a range of biological effects, including potential antioxidant, anti-inflammatory, and anticancer activities. biosynth.com Researchers use this compound to understand how the addition of complex sugar moieties to the apigenin backbone influences its biological function and to serve as a marker for analyzing plant extracts. biosynth.com The glycoside form is noted to enhance the solubility and stability of the apigenin molecule, which is a critical factor for its activity in biological systems. biosynth.com

To facilitate high-throughput screening and drug discovery efforts, this compound is included in various specialized chemical libraries. These libraries contain collections of purified natural products or specific chemical classes, allowing researchers to efficiently screen for compounds with desired biological activities. Its inclusion in these libraries underscores its relevance as a potential bioactive agent. medchemexpress.comchemfaces.com

| Library Category | Specific Library Name | Source |

|---|---|---|

| Natural Product Libraries | Natural Product Library | medchemexpress.com |

| Natural Product Libraries | Natural Product and Natural Product-Like Compound Library | medchemexpress.com |

| Natural Product Libraries | Plant-Sourced Natural Product Library | medchemexpress.com |

| Flavonoid Libraries | Flavonoids Compound Library | medchemexpress.comchemfaces.com |

| Glycoside Libraries | Glycoside Compound Library | medchemexpress.com |

| Bioactive Compound Libraries | High-Throughput Bioactive Compound Library | medchemexpress.com |

| General Chemical Libraries | Phenols Library | medchemexpress.com |

Computational Approaches and Mechanistic Modeling

Computational methods serve as a valuable tool for predicting and understanding the molecular mechanisms that may underlie the biological activities of natural compounds. These in silico techniques can predict how a compound might interact with specific biological targets.

Based on available scientific literature, specific virtual screening studies focusing exclusively on this compound have not been identified. However, this computational technique is widely applied to other flavonoids to predict their interactions with proteins. For instance, molecular docking, a common virtual screening method, has been used to analyze the binding of closely related compounds, such as Apigenin 7-O-glucoside, to protein targets.

There are no specific studies in the searched literature that report the predicted binding of this compound to Fibroblast Growth Factor Receptor 3 (FGFR3) or other specific protein targets.

Computational studies on analogous compounds illustrate the application of this methodology. For example, molecular docking analyses performed on the related flavonoid Apigenin 7-glucoside predicted its interaction with anion exchanger 1, suggesting a potential mechanism for its observed anticancer effects in cervical cancer cells. nih.gov Such studies highlight the utility of computational modeling in generating hypotheses about protein-ligand interactions for the broader class of apigenin glycosides, though direct evidence for this compound is currently lacking.

Exploration of Protein-Ligand Interactions through Virtual Screening

Structure-Activity Relationship (SAR) Studies Pertaining to Glycosylation

The addition of a sugar moiety—a process known as glycosylation—profoundly alters the physicochemical properties of the apigenin aglycone. One of the most significant changes is an increase in water solubility. nih.govresearchgate.net This enhanced solubility can improve a compound's bioavailability, a critical factor for its therapeutic potential. researchgate.net

The glycosidic moiety's influence on specific bioactivities can vary:

Enzyme Inhibition: The size and structure of the sugar can either enhance or hinder the compound's ability to fit into an enzyme's active site. Studies on α-glucosidase inhibitors have shown that specific glycosylation patterns can be beneficial for activity. acs.orgnih.gov For example, structure-activity relationship models suggest that position 7 of the A ring in flavonoids favors bulky and hydrogen bond acceptor groups for improved α-glucosidase activity. acs.org

Antioxidant Activity: While the core flavonoid structure is responsible for antioxidant effects, some studies have indicated that glycosylation can decrease this activity in in vitro assays compared to the free aglycone. This is because the sugar group may sterically hinder the hydroxyl groups responsible for scavenging free radicals.

Stability: The glycosidic bond can protect the core flavonoid structure from degradation, increasing its stability under certain conditions.

The rhamnosyl-gentiobioside moiety in this compound is a relatively large and complex sugar chain. This would make the molecule significantly more hydrophilic than apigenin or its monosaccharide glycosides, which would heavily influence its absorption and distribution in biological systems.

Direct comparative studies between this compound and its aglycone, apigenin, are scarce. However, research comparing apigenin with simpler glycosides, such as apigenin-7-O-glucoside, provides a basis for mechanistic derivations.

Generally, the aglycone is considered the primary bioactive form responsible for intracellular effects, as it is smaller and more lipophilic, allowing it to cross cell membranes more easily. The glycoside often functions as a transport and delivery form. In the context of hypoglycemic activity, studies have compared the α-glucosidase inhibitory effects of apigenin and its glycosylated forms. One study found that apigenin succinyl glycoside and apigenin itself had stronger inhibitory effects (lower IC₅₀ values) than apigenin-7-O-glucoside, suggesting that for this specific target, certain modifications are more effective than simple glycosylation. nih.gov In contrast, another investigation reported that apigenin-7-O-glucoside was a more potent α-glucosidase inhibitor than many other flavonoids. acs.org

These differing results highlight that the effect of glycosylation is highly context-dependent, varying with the specific enzyme target and the nature of the sugar itself. For this compound, it is hypothesized that the large trisaccharide must be cleaved by intestinal enzymes or gut microbiota to release the active apigenin aglycone, which can then be absorbed and exert systemic effects on its molecular targets.

Table 2: Comparative In Vitro α-Glucosidase Inhibitory Activity of Apigenin and a Glycoside Derivative

| Compound | IC₅₀ (mM) for α-glucosidase | Reference |

|---|---|---|

| Apigenin | 0.525 | nih.gov |

| Apigenin-7-O-glucoside (AG) | 0.532 | nih.gov |

| Apigenin Succinyl Glycoside (SAG) | 0.485 | nih.gov |

| Acarbose (Positive Control) | 0.554 | nih.gov |

Advanced Analytical Methodologies for Quantitative Determination and Metabolomic Profiling

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of flavonoids due to its high resolution, sensitivity, and reproducibility. researchgate.netmyfoodresearch.com It is extensively used for both purity assessment of isolated compounds and their quantification in complex mixtures like plant extracts.

Developing a robust HPLC method is the first step towards accurate quantification. For flavonoid glycosides, this typically involves optimizing several parameters to achieve good separation from other related compounds. Reversed-phase HPLC is the most common approach, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. mdpi.comscielo.br

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is reliable, reproducible, and accurate for its intended purpose. scielo.br Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. scielo.br

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. For apigenin (B1666066) and its glycosides, linearity is often established over a specific concentration range with a high correlation coefficient (R² > 0.99). researchgate.net

Precision: Assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), with results expressed as the relative standard deviation (%RSD), which should typically be below 2-3%. researchgate.netresearchgate.net

Accuracy: Determined by recovery studies, where a known amount of the standard is added to a sample and the recovery percentage is calculated. Acceptable recovery is generally within 80-120%. nih.govbohrium.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. nih.gov

Table 1: Example of HPLC Method Parameters for Flavonoid Glycoside Analysis

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) scielo.br |

| Mobile Phase | Gradient elution with two solvents: A (e.g., 0.1% formic or phosphoric acid in water) and B (e.g., acetonitrile (B52724) or methanol) mdpi.comfrontiersin.org |

| Flow Rate | 0.6 - 1.0 mL/min mdpi.comresearchgate.net |

| Column Temperature | 25 - 40 °C mdpi.com |

| Injection Volume | 5 - 20 µL |

| Detector | UV-Vis / Photodiode Array (PDA) |

| Wavelength | 268 - 350 nm researchgate.netnih.govnih.gov |

UV-Visible (UV-Vis) or Photodiode Array (PDA) detection is the most common method used in conjunction with HPLC for flavonoid analysis. nih.gov Flavonoids exhibit characteristic UV spectra due to their chromophoric phenyl-benzo-γ-pyrone structure. researchgate.net Apigenin and its glycosides typically show two major absorption bands. For apigenin itself, these maxima are observed around 268 nm (Band II) and 337 nm (Band I). nih.govbamu.ac.in While Band II is common to many flavonoids, Band I is more specific to the flavone (B191248) structure. Detection is often set at a wavelength that provides maximum sensitivity and selectivity for the target analyte, with wavelengths between 330-350 nm being common for apigenin derivatives. researchgate.netnih.govnih.gov A PDA detector is particularly advantageous as it acquires the entire UV-Vis spectrum at each point in the chromatogram, aiding in peak purity assessment and compound identification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Comprehensive Profiling

While HPLC-UV is excellent for quantification, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) provides unparalleled sensitivity and structural information, making it the premier tool for identifying and profiling complex glycosides in intricate matrices. iosrjournals.orghebmu.edu.cn

Ultra-Fast Liquid Chromatography (UFLC), also known as Ultra-High-Performance Liquid Chromatography (UHPLC), utilizes columns with smaller particle sizes (<2 µm) to achieve faster separations and higher resolution compared to conventional HPLC. nih.govnih.gov When coupled with tandem mass spectrometry (MS/MS), UFLC-MS/MS becomes a powerful platform for high-throughput analysis. nih.govfrontiersin.org This is particularly useful in metabolomics studies where a large number of samples need to be analyzed. nih.gov For a compound like Apigenin 7-O-(2G-rhamnosyl)gentiobioside, UFLC-MS/MS can rapidly separate it from isomers and other related flavonoids, while the MS/MS provides definitive structural data.

The mass spectrometer identifies compounds based on their mass-to-charge ratio (m/z). In tandem MS (MS/MS), a specific parent ion is selected and fragmented, and the resulting fragment ions (product ions) create a unique fingerprint. For this compound, fragmentation would typically involve the sequential loss of the sugar units (rhamnose and gentiobiose), with the final product ion corresponding to the apigenin aglycone (m/z 269 in negative mode). nih.govresearchgate.net This fragmentation pattern is key to confirming the identity of the aglycone and the nature of the glycosidic linkages.

LC-MS-based metabolomics is a powerful approach to study the complete set of small-molecule metabolites within a biological or botanical sample. nih.govnih.gov This can be done using two main strategies: targeted and untargeted analysis. frontiersin.orgmetabolon.com

Targeted Metabolomics: This approach focuses on the quantitative analysis of a predefined and specific list of known metabolites. frontiersin.orgmetabolon.com For example, a targeted method could be developed to precisely measure the concentration of this compound in various plant tissues or during different growth stages. nih.govnih.gov This method offers high sensitivity and accuracy for the specific compounds of interest. metabolon.com

Untargeted Metabolomics: This is a global, hypothesis-generating approach that aims to detect and identify as many metabolites as possible in a sample, including unknown compounds. metabolon.commdpi.com An untargeted analysis of a plant extract, such as from Lonicera species, could lead to the discovery of novel flavonoid glycosides like this compound. nih.govmdpi.combio-conferences.org This method provides a comprehensive snapshot of the metabolome and can reveal unexpected metabolic pathways or biomarker candidates. mdpi.com

A semi-untargeted approach can also be employed, where data is mined specifically for features exhibiting characteristics of a certain class of compounds, such as flavonoids, using their typical UV spectra or fragmentation patterns. nih.gov

Quality Control and Standardization of Isolated and Characterized Material

Once this compound is isolated, rigorous quality control (QC) is essential to establish it as a reference material for future research and standardization. numberanalytics.comresearchgate.netresearchgate.net This process ensures the identity, purity, and consistency of the compound. numberanalytics.com

The key steps in the QC and standardization of an isolated natural product include:

Identity Confirmation: The definitive structure of the compound is elucidated using a combination of advanced spectroscopic techniques. Mass spectrometry (MS) provides the molecular weight and fragmentation data, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR) provides detailed information about the carbon-hydrogen framework and the connectivity of the sugar units to the aglycone. chemfaces.com

Purity Assessment: HPLC is the primary method for determining the purity of the isolated compound. chemfaces.comresearchgate.net A high-purity standard (typically >98%) is necessary for accurate quantitative analysis. chemfaces.comcaymanchem.combiorlab.com The chromatogram of the isolated material should show a single major peak with no significant impurities at the detection wavelength.

Documentation: A Certificate of Analysis (CoA) is generated, which summarizes all the characterization data, including the identity, purity, physical description, and storage conditions. chemfaces.com

Table 2: Quality Control and Standardization Parameters

| Parameter | Method | Purpose | Typical Specification |

| Identity | Mass Spectrometry (MS), NMR (¹H, ¹³C) | Structural Elucidation | Consistent with the proposed structure of this compound |

| Purity | HPLC-UV/PDA | Quantification of purity | ≥98% chemfaces.comcaymanchem.com |

| Physical Description | Visual Inspection | General characterization | e.g., Yellow powder chemfaces.com |

| Moisture Content | Karl Fischer Titration / Loss on Drying | Determine water content | <1% |

| Storage | - | Ensure long-term stability | -20°C or -80°C, protected from light medchemexpress.com |

Preclinical Pharmacokinetic Studies and in Vitro Biotransformation Research

Development of Analytical Assays for Apigenin (B1666066) 7-O-(2G-rhamnosyl)gentiobioside in Biological Matrices

The quantification and detection of Apigenin 7-O-(2G-rhamnosyl)gentiobioside and its metabolites in biological samples like plasma, urine, and feces are crucial for understanding its pharmacokinetic profile. While specific methods for this exact compound are not extensively detailed in publicly available literature, the analytical techniques employed for its aglycone, apigenin, and other similar flavonoid glycosides provide a strong framework for its analysis.

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the most common methods for the analysis of apigenin and its derivatives. ijhsr.org These techniques are often coupled with various detectors, including:

Mass Spectrometry (MS): HPLC-MS is a frequently used method for the detection of apigenin. ijhsr.org This powerful combination allows for both the separation of the compound from a complex biological matrix and its sensitive and specific detection based on its mass-to-charge ratio.

Ultraviolet (UV), Photodiode Array (PDA), and Diode Array (DAD) Detection: These detectors are also utilized in conjunction with HPLC and UHPLC for the quantification of apigenin and its glycosides. ijhsr.org

For more complex analyses, such as distinguishing between different isomers or identifying metabolites, advanced techniques like UHPLC-quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) and UHPLC-MS/MS can be employed for rapid identification and quantitative analysis.

Pharmacokinetic Parameter Determination Using Analogous Flavonoid Glycosides (e.g., Luteolin (B72000) Glycosides)

Direct pharmacokinetic data for this compound is scarce. However, by examining the pharmacokinetics of structurally similar flavonoid glycosides, such as luteolin glycosides and other flavonoid C-glycosides, we can infer potential characteristics of its absorption, distribution, metabolism, and excretion.

Absorption, Distribution, Metabolism, and Excretion (ADME) Considerations

The absorption of flavonoid glycosides is a complex process. Generally, only a small fraction of ingested flavonoid glycosides, around 10%, are absorbed in the upper gastrointestinal tract. nih.gov The remaining 90% transit to the colon, where they are subject to metabolism by the gut microbiota. nih.gov

Studies on flavonoid C-glycosides in rats have shown that these compounds may be absorbed at two different sites within the intestine, leading to concentration-time curves with two distinct peaks. nih.gov This suggests a more complex absorption pattern than a simple, single-site absorption model.

Once absorbed, flavonoids and their metabolites are distributed throughout the body. The metabolism of flavonoids primarily occurs in the liver and by the intestinal microbiota. mdpi.comnih.gov Phase II metabolic enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), play a dominant role in the biotransformation of flavonoids in the body. nih.gov These enzymes conjugate the flavonoid aglycones with glucuronic acid or sulfate (B86663), respectively, to form more water-soluble metabolites that can be readily excreted. In contrast, phase I metabolism mediated by cytochrome P450 (CYP) enzymes plays a minor role. nih.gov

The excretion of flavonoid metabolites occurs primarily through urine and bile. nih.gov The coupling of transporters, such as BCRP and MRPs, with phase II enzymes is important for the disposition of flavonoids, particularly in the enteroenteric and enterohepatic circulations. nih.gov

In Vitro Biotransformation and Metabolic Pathway Characterization by Hepatic Enzymes or Gut Microbiota

The biotransformation of this compound is expected to follow the general metabolic pathways established for other flavonoid glycosides, involving both hepatic enzymes and the gut microbiota.

Dietary flavonoids are typically present as glycosides and are hydrolyzed in the intestine before they can be absorbed. elsevierpure.com The gut microbiota plays a crucial role in this initial step. elsevierpure.comtandfonline.com Bacterial enzymes, such as α-L-rhamnosidases and β-glucosidases, are responsible for cleaving the sugar moieties from the flavonoid glycosides, releasing the aglycone (in this case, apigenin). mdpi.comtandfonline.com This deglycosylation is a critical step for absorption and subsequent metabolism. tandfonline.com

Once the aglycone is released, it can be absorbed or further metabolized by the gut microbiota. tandfonline.com These further metabolic reactions can include ring-fission, reduction, decarboxylation, demethylation, and dihydroxylation. mdpi.com

In vitro studies using human liver microsomes (HLM) and human liver S9 fractions have provided insights into the hepatic metabolism of flavonoid C-glycosides. For instance, mono-glycosylic flavones like orientin, isoorientin, vitexin (B1683572), and isovitexin (B1672635) were found to be metabolized by HLM, forming mono-glucuronidated and, in some cases, mono-sulfated metabolites. nih.govnih.gov However, di-glycosylic flavones, such as schaftoside (B1680920) and isoschaftoside, were not metabolized by these liver enzyme systems under the tested conditions. nih.govnih.govresearchgate.net This suggests that the presence of two sugar moieties may hinder the enzymatic activity of UGTs and SULTs in the liver. nih.govnih.gov Given that this compound is a di-glycoside, it is possible that it may also be resistant to direct hepatic metabolism in its intact form.

Therefore, the primary metabolic pathway for this compound likely involves initial deglycosylation by the gut microbiota to yield apigenin. The released apigenin is then absorbed and undergoes phase II metabolism in the liver to form glucuronide and sulfate conjugates, which are subsequently excreted.

Future Directions and Emerging Research Frontiers for Apigenin 7 O 2g Rhamnosyl Gentiobioside

Application of Advanced Omics Technologies for Comprehensive Understanding

The advent of "omics" technologies, particularly metabolomics, offers a powerful lens through which to view the intricate biological pathways influenced by Apigenin (B1666066) 7-O-(2G-rhamnosyl)gentiobioside. Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, can provide a comprehensive snapshot of the metabolic response to this flavonoid.

By employing techniques such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, researchers can trace the absorption, distribution, metabolism, and excretion (ADME) of Apigenin 7-O-(2G-rhamnosyl)gentiobioside in biological systems. For instance, studies on similar apigenin glycosides have revealed that the gut microbiota plays a crucial role in their metabolism, breaking them down into various smaller, potentially more bioactive, compounds. nih.govscispace.com A metabolomics approach would enable the precise identification and quantification of these metabolites, shedding light on the compound's bioavailability and the specific metabolic pathways it modulates.

Table 1: Potential Metabolomics Approaches for this compound Research

| Omics Technique | Application | Potential Insights |

| Untargeted Metabolomics | Global profiling of metabolites in response to the compound. | Discovery of novel biomarkers and affected metabolic pathways. |

| Targeted Metabolomics | Quantification of known metabolites related to flavonoid metabolism. | Understanding the precise metabolic fate and kinetics of the compound. |

| Fluxomics | Measurement of metabolic pathway activity. | Elucidation of the dynamic cellular response to the compound. |

| Lipidomics | Analysis of the lipid profile in response to the compound. | Investigation of effects on lipid metabolism and cell membrane interactions. |

Further Validation of Predicted Biological Interactions through Dedicated In Vitro Assays

While the broader class of flavonoids, including apigenin and its other glycosides, has been studied for various biological activities, dedicated in vitro assays for this compound are essential for validating predicted interactions. nih.govnih.govmdpi.com Based on the known properties of related compounds, several areas warrant investigation.

For example, studies on apigenin-7-O-glucoside have demonstrated antifungal and cytotoxic effects. nih.gov It would be pertinent to design specific assays to determine if this compound exhibits similar or enhanced activities. This would involve testing its efficacy against various microbial strains and cancer cell lines. Furthermore, given the anti-inflammatory and antioxidant properties associated with apigenin, assays measuring the inhibition of inflammatory enzymes and the scavenging of reactive oxygen species would be highly relevant.

Table 2: Proposed In Vitro Assays for Biological Activity Validation

| Biological Activity | Specific In Vitro Assay | Rationale |

| Antimicrobial | Minimum Inhibitory Concentration (MIC) assays against pathogenic bacteria and fungi. | To determine the compound's potential as an antimicrobial agent. |

| Anticancer | Cell viability assays (e.g., MTT, XTT) on various cancer cell lines. | To assess its cytotoxic and antiproliferative effects. |

| Anti-inflammatory | Cyclooxygenase (COX) and Lipoxygenase (LOX) inhibition assays. | To investigate its potential to modulate inflammatory pathways. |

| Antioxidant | DPPH, ABTS, and ORAC assays. | To quantify its free radical scavenging capacity. |

Exploration of Sustainable Sourcing and Biosynthetic Pathway Engineering for Enhanced Production

The natural abundance of this compound in its source plants may be limited, posing a challenge for large-scale research and potential future applications. This necessitates the exploration of sustainable sourcing and biosynthetic production methods.

Investigating the biosynthetic pathway of this complex glycoside within the plant is a critical first step. This involves identifying the specific enzymes (glycosyltransferases) responsible for attaching the rhamnosyl and gentiobioside sugar moieties to the apigenin backbone. Once these enzymes are identified and characterized, metabolic engineering strategies can be employed in microbial or plant-based systems for enhanced production. This could involve overexpressing key biosynthetic genes or introducing the entire pathway into a heterologous host, such as yeast or E. coli, to create a sustainable and scalable production platform.

Role as a Reference Standard in Phytochemical Research and Natural Product Quality Control

The availability of pure this compound is crucial for its role as a reference standard in phytochemical research and quality control of natural products. chemfaces.com As a reference standard, it allows for the accurate identification and quantification of this compound in complex plant extracts and herbal formulations.

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are common analytical techniques where a certified reference standard is indispensable for method development, validation, and routine analysis. Ensuring the purity and accurate characterization of the reference material, often confirmed by techniques like NMR spectroscopy and elemental analysis, is paramount for reliable and reproducible scientific results. medkoo.comchemfaces.com This is particularly important for the standardization of herbal products where the concentration of specific bioactive compounds can vary significantly.

Development of Targeted Delivery Systems for Enhanced Bioavailability and Specificity (Theoretical Application)

A significant challenge with many flavonoids, including potentially this compound, is their poor bioavailability, which can limit their therapeutic efficacy. encyclopedia.pubnih.gov The development of targeted delivery systems represents a theoretical yet promising frontier to overcome this limitation.

Nanotechnology-based delivery systems, such as liposomes, nanoparticles, and micelles, could encapsulate the compound, thereby improving its solubility, stability, and absorption in the body. mdpi.comjournalamme.orgpublisherspanel.com These delivery systems can be further engineered with specific ligands to target particular cells or tissues, enhancing the compound's specificity and reducing potential off-target effects. For instance, by functionalizing a nanoparticle carrying this compound with antibodies that recognize cancer cell surface antigens, it is theoretically possible to direct the compound specifically to tumor sites.

Table 3: Theoretical Targeted Delivery Systems for Flavonoids

| Delivery System | Description | Potential Advantages |

| Liposomes | Phospholipid vesicles that can encapsulate both hydrophilic and hydrophobic compounds. nih.govmdpi.compublisherspanel.com | Biocompatible, can improve solubility and provide controlled release. nih.govmdpi.com |

| Polymeric Nanoparticles | Solid colloidal particles made from biodegradable polymers. mdpi.com | High drug loading capacity, controlled release, and potential for surface modification for targeting. mdpi.com |

| Solid Lipid Nanoparticles (SLNs) | Lipid-based nanoparticles that are solid at room temperature. encyclopedia.pubmdpi.com | Good biocompatibility, enhanced stability of the encapsulated compound. encyclopedia.pubmdpi.com |

| Micelles | Self-assembling colloidal particles with a hydrophobic core and hydrophilic shell. | Can solubilize poorly water-soluble compounds and enhance their absorption. |

Q & A

Q. What is the structural characterization process for Apigenin 7-O-(2G-rhamnosyl)gentiobioside?

The compound is identified via a combination of NMR spectroscopy and mass spectrometry (MS) . Key steps include:

- Sugar analysis : Hydrolysis of the glycosidic bonds to identify monosaccharides (e.g., rhamnose, glucose derivatives) using GC-MS or HPLC.

- NMR assignments : - and -NMR data resolve the aglycone (apigenin) and glycosylation patterns. For instance, the 7-O-glycosylation site is confirmed by downfield shifts in the C-7 proton and carbon signals .

- MS fragmentation : High-resolution MS (HRMS) confirms the molecular formula (CHO) and glycosidic cleavage patterns .

Q. What are the optimal storage and solubility conditions for this compound?

- Storage : Lyophilized powder should be stored at -20°C in a desiccator to prevent hydrolysis. Solutions in DMSO or methanol are stable for ≤2 years at -20°C , but repeated freeze-thaw cycles should be avoided .

- Solubility : The compound is soluble in polar aprotic solvents (DMSO, acetone) and chlorinated solvents (chloroform, dichloromethane). For biological assays, pre-warm DMSO stocks to 37°C and sonicate to enhance solubility .

Q. How is this compound sourced for research?

It is primarily isolated from Lonicera species (e.g., Lonicera gracilipes var. glandulosa) via:

- Ethanol extraction of aerial parts.

- Semi-preparative HPLC purification using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. What synthetic strategies are used for structurally related flavone glycosides?

- Glycosylation : Protect the apigenin aglycone (e.g., trimethylsilyl groups on hydroxyls), then perform regioselective glycosylation at C-7 using activated sugar donors (e.g., trichloroacetimidates) .

- Deprotection : Remove protective groups (e.g., acetyl) via alkaline hydrolysis (KCO in methanol) .

- Validation : Confirm purity (>98% via HPLC) and structure (NMR, MS) .

Q. How can researchers resolve contradictions in reported bioactivity data?

Discrepancies in pharmacological studies (e.g., anti-inflammatory vs. negligible effects) may arise from:

- Purity variability : Validate compound purity via HPLC-UV/ELSD and quantify degradation products (e.g., aglycone apigenin) .

- Assay specificity : Use knockout cell models (e.g., MMP-3/9-deficient lines) to isolate target-specific effects, as off-target interactions are common in flavone glycosides .

Q. What methodologies optimize isolation yield from natural sources?

- Countercurrent chromatography (CCC) : Reduces solvent use and improves recovery rates compared to traditional column chromatography .

- Enzymatic hydrolysis : Treat crude extracts with β-glucosidase to hydrolyze competing glycosides, enriching the target compound .

Q. How is the compound’s stability assessed under experimental conditions?

- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV), and pH extremes (2–9) to identify degradation pathways.

- LC-MS stability assays : Monitor degradation products (e.g., aglycone, sugar residues) over time in biological buffers (PBS, DMEM) .

Research Design Considerations

Q. What in vitro models are suitable for studying its neuroprotective effects?

- Primary neuron cultures : Treat with HO or Aβ to induce oxidative stress, then measure viability (MTT assay) and mitochondrial membrane potential (JC-1 dye) .

- Blood-brain barrier (BBB) permeability : Use hCMEC/D3 monolayers to assess transcellular transport via LC-MS quantification .

Q. How can metabolic pathways of this compound be mapped?

- Hepatocyte incubation : Incubate with primary human hepatocytes, then profile metabolites via UHPLC-QTOF-MS .

- Gut microbiota studies : Simulate colonic metabolism using fecal slurries and identify deglycosylated products (e.g., apigenin) .

Data Interpretation Challenges

Q. Why do solubility discrepancies occur across studies?

Variations arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.